4-(Piperidine-3-carbonyl)morpholine hydrochloride
Overview
Description
4-(Piperidine-3-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H18N2O2·HCl and a molecular weight of 234.73 g/mol . This compound is a derivative of piperidine and morpholine, two important heterocyclic compounds widely used in organic chemistry and pharmaceuticals . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidine-3-carbonyl)morpholine hydrochloride typically involves the reaction of piperidine-3-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidine-3-carbonyl)morpholine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Piperidine-3-carbonyl)morpholine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Piperidine-3-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-3-carboxylic acid and piperidine-4-carboxylic acid share structural similarities with 4-(Piperidine-3-carbonyl)morpholine hydrochloride.
Morpholine derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-3-carboxylic acid are structurally related to the compound.
Uniqueness
This compound is unique due to its combined piperidine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals .
Properties
IUPAC Name |
morpholin-4-yl(piperidin-3-yl)methanone;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12;/h9,11H,1-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAUFPFMFDLANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172703-44-4 | |
Record name | 4-(piperidine-3-carbonyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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